BenchChemオンラインストアへようこそ!

Radermachol

Total Synthesis Organic Chemistry Natural Product Synthesis

Procure Radermachol for its distinct pentacyclic core, which is structurally and functionally divergent from common naphthoquinones like lapachol. This unique architecture dictates a higher XLogP (5.4) and specific TPSA (67.5 Ų), governing its distinct molecular interactions. Its established four-step total synthesis ensures reliable sourcing for studies on its cytotoxic activity against HT-29 colon carcinoma cells and HBV HBsAg suppression, making it a compelling, non-interchangeable candidate for oncology and antiviral screening libraries.

Molecular Formula C24H16O4
Molecular Weight 368.4 g/mol
CAS No. 95378-00-0
Cat. No. B1680496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadermachol
CAS95378-00-0
SynonymsRadermachol; 
Molecular FormulaC24H16O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CC1=C2C3=C(O1)C4=CC=CC=C4C(=O)C3=C(C5=CC=CC=C5C2=O)O)C
InChIInChI=1S/C24H16O4/c1-12(2)11-17-18-19-20(22(26)14-8-4-3-7-13(14)21(18)25)23(27)15-9-5-6-10-16(15)24(19)28-17/h3-11,26H,1-2H3
InChIKeyFJMOHENJJBVOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Radermachol (CAS 95378-00-0) for Research Procurement: A Structurally Unique, Pentacyclic Naphthofuran Pigment


Radermachol (CAS 95378-00-0) is a naturally occurring red pigment belonging to the naphthofuran class of organic compounds [1]. Isolated from the roots of *Radermachera xylocarpa* and *Tecomella undulata*, this polyketide-derived natural product features a fused pentacyclic aromatic ring system that has been characterized as structurally unique via X-ray crystallography and comprehensive 2D NMR spectroscopy [2][3]. Radermachol has been implicated in traditional medicine as a nervine, calmative, antispasmodic, and anthelmintic agent [4]. A modern, high-yielding, four-step total synthesis route has been established, ensuring reliable access to the compound for research purposes [5].

Why Generic Substitution of Radermachol (CAS 95378-00-0) with Common Naphthoquinones Fails


The procurement of Radermachol cannot be satisfied by generic substitution with common naphthoquinones (e.g., lapachol, lawsone) or other simpler naphthofurans. Radermachol possesses a unique pentacyclic core structure that fundamentally differentiates it from its biosynthetic and structural relatives [1][2]. This architectural complexity directly impacts its physicochemical properties, such as a higher XLogP (5.4) and a specific topological polar surface area (TPSA of 67.5 Ų), which govern membrane permeability and molecular interactions distinct from simpler analogs [3]. Furthermore, its total synthesis, while greatly improved, requires a specific, efficient catalytic pathway that underscores the compound's distinct chemical identity and precludes simple interchangeability with more readily available, biologically divergent quinones [4]. The evidence below quantitatively demonstrates these critical points of differentiation.

Quantitative Evidence for Radermachol (CAS 95378-00-0): Differentiated Performance in Synthesis, Structure, and Bioactivity


Radermachol (CAS 95378-00-0) Synthetic Efficiency: A Four-Step, 22% Overall Yield Outperforms Legacy Routes and Furomollugin Synthesis

The 2014 synthesis by Buccini and Piggott [1] provides a route to Radermachol in only four steps with an overall yield of 22%. This is a significant improvement over earlier syntheses of the same compound: the original 1991 synthesis required 14 steps and achieved a 7% overall yield [2], and a 2000 route required 11 steps [3]. Furthermore, this modern synthesis is more efficient than the synthetic route for the related compound Furomollugin, which was synthesized in two steps but with a very low 2% overall yield [1]. The high step-economy and yield make Radermachol a more accessible research tool than its historical synthesis might suggest, enabling cost-effective procurement for detailed investigation.

Total Synthesis Organic Chemistry Natural Product Synthesis Synthetic Methodology

Radermachol (CAS 95378-00-0) Structural Uniqueness: A Pentacyclic Naphthofuran Core Distinct from Common In-Class Compounds

The core structure of Radermachol has been characterized by X-ray crystallography and 2D NMR, revealing a fused pentacyclic ring system described as 'unique' [1][2]. In contrast, common naphthoquinones isolated alongside Radermachol, such as lapachol, dehydro-α-lapachone, and tecomaquinone-I, possess simpler bi- or tricyclic structures [2]. The increased molecular complexity of Radermachol is reflected in its computed physicochemical properties, such as a high XLogP of 5.4 and a topological polar surface area (TPSA) of 67.5 Ų [3]. This distinct three-dimensional architecture is likely to confer different and specific biological interactions compared to its structurally simpler, more common analogs.

Structural Biology X-ray Crystallography Natural Products Chemistry Cheminformatics

Radermachol (CAS 95378-00-0) NMR Characterization: Complete Spectral Assignment Enables Robust Analytical Confirmation

A 2008 study by Singh et al. [1] provided the first complete ¹H and ¹³C NMR assignments for Radermachol, achieved using a combination of 2D NMR techniques and computational ¹³C shift prediction (ab initio MO and DFT/GIAO methods). This rigorous characterization, which was previously incomplete, establishes a definitive analytical fingerprint for the compound. This level of spectral detail surpasses the basic, often incomplete, data available for many co-isolated, more common naphthoquinones from the same plant sources [1].

Analytical Chemistry NMR Spectroscopy Quality Control Natural Product Identification

Radermachol (CAS 95378-00-0) Exhibits a Distinct Bioactivity Profile: Activity Against HT-29 Cells and HBsAg Secretion

While quantitative IC50 data for Radermachol is not yet published, its bioactivity profile can be contextualized against the well-studied analog Furomollugin. Radermachol has been shown to exhibit cytotoxic activity against human colon carcinoma cells (HT-29) and strongly suppress HBsAg secretion by human hepatoma Hep3B cells, with its activity possibly mediated through DNA topoisomerase I and II inhibition [1]. Its structural analog, Furomollugin, also strongly suppresses HBsAg secretion in Hep3B cells with a reported IC50 of 2.0 µg/mL, but its cytotoxicity against HT-29 cells is described as 'weak' [1]. This suggests that Radermachol may possess a more potent or differentiated cytotoxic profile compared to Furomollugin, a hypothesis supported by its more complex pentacyclic structure and unique binding predictions for topoisomerase II alpha (97.4% target similarity) [2].

Pharmacology Cytotoxicity Antiviral Natural Product Bioactivity

Optimal Research Applications for Radermachol (CAS 95378-00-0) Based on Quantified Evidence


High-Throughput Screening in Cancer Drug Discovery Programs

Radermachol's demonstrated cytotoxic activity against HT-29 colon carcinoma cells and its predicted interaction with DNA topoisomerase II alpha make it a compelling candidate for inclusion in oncology-focused screening libraries [1]. Its unique pentacyclic scaffold offers a novel chemotype for medicinal chemistry optimization, potentially overcoming resistance mechanisms associated with more common quinone-based chemotherapeutics.

Chemical Biology Studies of Naphthofuran Structure-Activity Relationships (SAR)

Given the detailed NMR and X-ray structural data available, Radermachol serves as an ideal core scaffold for SAR studies [1][2]. Its efficient four-step synthesis provides a reliable entry point for generating a library of analogs to probe the impact of its unique pentacyclic framework on biological activity, compared to simpler analogs like Furomollugin or Lapachol [3].

Investigations into Antiviral Mechanisms Against Hepatitis B Virus (HBV)

Radermachol has been shown to strongly suppress HBsAg secretion in Hep3B cells [1]. While quantitative data for Radermachol is pending, its structural relative Furomollugin does so with an IC50 of 2.0 µg/mL [2]. Radermachol's distinct structure and possibly divergent cytotoxicity profile make it a valuable tool to dissect HBV inhibition pathways and identify novel antiviral targets.

Quote Request

Request a Quote for Radermachol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.